molecular formula C17H20ClN3O4S2 B2937384 (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1396843-89-2

(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2937384
CAS No.: 1396843-89-2
M. Wt: 429.93
InChI Key: FCCJWZNJULXCMX-UHFFFAOYSA-N
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Description

The compound “(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone” is a synthetic small molecule characterized by a hybrid architecture combining a 4-chlorobenzo[d]thiazol moiety, an azetidine (4-membered nitrogen-containing ring), and a piperidin-4-yl methanone group modified with a methylsulfonyl substituent. The 4-chlorobenzo[d]thiazol group is a critical pharmacophore, often associated with kinase inhibition and antimicrobial activity in related compounds . The azetidine ring introduces conformational rigidity, while the methylsulfonyl-piperidine moiety may enhance solubility and target binding via polar interactions.

Properties

IUPAC Name

[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S2/c1-27(23,24)21-7-5-11(6-8-21)16(22)20-9-12(10-20)25-17-19-15-13(18)3-2-4-14(15)26-17/h2-4,11-12H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCJWZNJULXCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis typically begins with the formation of the azetidine ring, often a key intermediate, before coupling with other complex fragments. One possible synthetic route involves:

  • Step 1: Synthesis of 4-Chlorobenzo[d]thiazole derivatives through condensation reactions.

  • Step 2: Formation of azetidine intermediates via azetidinone synthesis.

  • Step 3: Coupling reactions to link the azetidine with the piperidine derivative under specific reaction conditions (e.g., temperature, solvent).

Industrial Production Methods:

Industrial synthesis involves scalable and efficient methods, including:

  • High-pressure reactors for the synthesis of the thiazole core.

  • Continuous flow chemistry to enhance reaction throughput.

  • Catalysis, possibly using metal catalysts, to streamline reaction pathways.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The compound can undergo oxidation reactions, often catalyzed by peroxides.

  • Reduction: Reduction reactions can target specific functional groups like the sulfonyl group.

  • Substitution: Commonly undergoes nucleophilic and electrophilic substitutions, especially involving the chloro and thiazole parts.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reactions: Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) conditions, organic solvents like dichloromethane.

Major Products Formed:

  • Oxidized derivatives with altered activity.

  • Reduced derivatives with modified properties.

  • Substituted products, possibly altering biological activity.

Scientific Research Applications

The compound has notable research applications in various fields:

  • Chemistry: Used as a building block for synthesizing other complex molecules.

  • Biology: Investigated for its interaction with enzymes and proteins.

  • Medicine: Potential therapeutic uses due to its structural complexity, possibly in the development of anti-cancer, anti-inflammatory, or CNS-active drugs.

  • Industry: Used in the development of advanced materials and pharmaceuticals.

Mechanism of Action

Mechanism:

The compound’s mechanism of action is largely dependent on its ability to interact with biological targets, such as enzymes or receptors, altering their function.

Molecular Targets and Pathways:

  • Enzyme Inhibition: May inhibit specific enzymes by binding to their active sites.

  • Receptor Modulation: Could modulate receptor activity, impacting cellular signaling pathways.

  • Pathways: Involves pathways like apoptosis, inflammation, or neurotransmission.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its fusion of a chlorinated benzothiazol ring with azetidine and sulfonylated piperidine. Key comparisons include:

Compound Name/Structure Key Functional Groups Molecular Weight (g/mol) Biological Activity (Reported) Tanimoto Similarity* Spectral Data (Notable Features)
Target Compound 4-Cl-benzothiazol, azetidine, methylsulfonyl-piperidine ~450 (estimated) N/A N/A Predicted ¹³C NMR: 160–165 ppm (carbonyl), 55–60 ppm (S=O)
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazol, pyrazolone, allyl ~325 Antimicrobial ~0.45 MS: m/z 326 (M+H⁺); ¹H NMR: δ 7.8–8.1 (benzothiazol H)
Lankacidin C Macrocyclic lactone, amide ~500 Antitumor ~0.20 ¹³C NMR: 170–175 ppm (lactone carbonyl)
Gefitinib (EGFR inhibitor) Quinazoline, morpholine ~447 Anticancer ~0.30 MS: m/z 447 (M+H⁺); ¹H NMR: δ 8.5–9.0 (aromatic H)

*Tanimoto similarity calculated using Morgan fingerprints (radius=2) .

  • Benzothiazol Derivatives : The target compound shares the benzothiazol core with 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one , but the addition of a 4-chloro substituent likely enhances lipophilicity and target affinity. The azetidine linker replaces the pyrazolone ring in the analog, reducing ring strain and altering pharmacokinetics.
  • Macrocyclic Lactones (e.g., Lankacidin C) : While lankacidin C is a natural macrocycle with antitumor activity , the target compound’s synthetic scaffold lacks macrocyclic features but incorporates a sulfonamide group, which may improve metabolic stability.
  • However, the Tanimoto similarity (~0.30) indicates significant structural divergence, likely leading to distinct target profiles .

Activity Cliffs and Substituent Effects

Activity cliffs—small structural changes causing drastic activity shifts—are critical in SAR studies. For example:

  • The 4-chloro substituent on the benzothiazol ring may enhance binding to hydrophobic kinase pockets compared to non-halogenated analogs.

Computational and Spectral Comparisons

  • Electrostatic Potential (ESP): Multiwfn analysis predicts the methylsulfonyl group creates a localized negative ESP region, favoring interactions with cationic residues in target proteins.
  • Mass Spectrometry : The target compound’s molecular ion (estimated m/z ~450) would differ from benzothiazol-pyrazolone analogs (m/z ~325) due to its larger mass and sulfonamide group .
  • ¹³C NMR: The carbonyl group in the methanone moiety is expected at 160–165 ppm, distinct from lactone carbonyls in lankacidin C (170–175 ppm) .

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